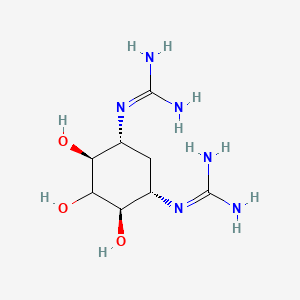

2-Deoxystreptidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-deoxystreptidine is an amino cyclitol that is streptidine in which the hydroxy group between the two guanidino groups is replaced by hydrogen. It is an amino cyclitol, a member of guanidines and a triol. It derives from a streptidine.

Wissenschaftliche Forschungsanwendungen

Antibiotic Development

Mechanism of Action

2-Deoxystreptidine is integral to the structure of various aminoglycoside antibiotics such as neomycin, kanamycin, and gentamicin. These antibiotics exert their effects by binding to bacterial ribosomal RNA, inhibiting protein synthesis and ultimately leading to bacterial cell death. The effectiveness of these compounds often hinges on their ability to overcome bacterial resistance mechanisms, which have become increasingly prevalent in clinical settings.

Resistance Mechanisms

Recent studies have focused on modifying the structure of this compound to enhance its antibacterial efficacy against resistant strains. For instance, derivatives designed to circumvent the action of aminoglycoside acetyltransferases have shown promise in maintaining antibacterial activity even in the presence of resistance determinants .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| Neomycin | E. coli | 4 µg/mL | Inhibition of protein synthesis |

| Paromomycin | Mycobacterium tuberculosis | 8 µg/mL | Binding to ribosomal RNA |

| Ribostamycin | Staphylococcus aureus | 16 µg/mL | Disruption of translation process |

Cancer Treatment

Antitumor Activity

Emerging research has indicated that modifications of this compound can be utilized for anticancer applications. For example, conjugates of this compound with nucleobases have been developed to inhibit oncogenic microRNA processing, specifically targeting pre-miR-372 . These conjugates exhibit significant biological activity similar to neomycin analogs and are being explored for their potential to modulate gene expression in cancer cells.

Case Study: Anticancer Effects

In a study focusing on breast cancer models, treatment with a this compound derivative resulted in substantial apoptosis induction in cancer cells while sparing normal cells. This selective toxicity is crucial for developing effective cancer therapies that minimize side effects .

RNA Targeting

RNA Ligands Development

The ability of this compound to bind RNA has led to its exploration as a scaffold for designing RNA-targeting ligands. Research has shown that conjugates based on this compound can selectively inhibit the maturation of oncogenic microRNAs, representing a novel approach in therapeutics aimed at regulating gene expression involved in cancer progression .

Table 2: RNA Binding Studies

| Conjugate | Target RNA | Binding Affinity (Kd) | Biological Activity |

|---|---|---|---|

| This compound-Nucleobase | pre-miR-372 | ~1 mM | Inhibition of miRNA processing |

| Neomycin-Nucleobase | Various miRNAs | >1 mM | Modulation of gene expression |

Analyse Chemischer Reaktionen

1,3-Dipolar Cycloaddition for Nucleobase Conjugation

2-DOS undergoes regioselective 1,3-dipolar cycloaddition with terminal alkynes to form 1,2,3-triazole-linked nucleobase conjugates (Table 1). This reaction is catalyzed by Cu(I) under mild conditions:

text**[General Procedure](pplx://action/followup)**[1]: 1. Dissolve azido-2-DOS derivative (0.196 mmol) in CH₃CN (11 mL) 2. Add alkyne-modified nucleobase (1.1 eq), CuI (2 eq), and DIPEA (6 eq) 3. Stir at 25–80°C for 6–24 hrs 4. Purify via silica chromatography (70–85% yield)

| Product | Reaction Conditions | Yield (%) | Key NMR Shifts (δ, CD₃OD) |

|---|---|---|---|

| 5a | 25°C, 24 hrs | 60 | 8.30–8.10 (m, 3H), 4.64 (s, 2H) |

| 5b | Reflux, 12 hrs | 98 | 8.06 (s, 1H), 5.68 (d, J=3.2 Hz) |

| 5d | 80°C, 6 hrs | 97 | 8.26 (s, 1H), 7.70–7.50 (m, 8H) |

These conjugates demonstrate nanomolar affinity for pre-miR-372 RNA, with 5d showing 3-fold improved inhibition over neomycin analogs .

Glycosylation via Chiral Phosphoric Acid Catalysis

2-DOS’s meso-diol structure enables stereoselective glycosylation at C4 or C6 positions using chiral phosphoric acids (CPAs) :

| Catalyst | Product | Diastereomeric Ratio (d.r.) | Application |

|---|---|---|---|

| (R)-CPA | C4-glycosylated | 67:33 | Iso-neamine synthesis |

| (S)-CPA | C6-glycosylated | 86:14 | Iso-kanamycin B precursor |

Mechanistic Insight : CPA’s chirality dictates hydrogen-bonding patterns with 2-DOS’s hydroxyls, steering nucleophilic attack of glycosyl donors to specific positions .

Orthogonal Protection Strategies

Selective functionalization of 2-DOS requires sequential protection (Table 2) :

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Primary amine protection | Boc₂O, DMAP, CH₂Cl₂, 0°C→25°C | C1-NH₂ protected as Boc derivative |

| 2 | Secondary amine protection | Fmoc-Cl, DIPEA, DMF | C3-NH₂ protected with Fmoc group |

| 3 | Hydroxyl group activation | DPPA/DIAD/Ph₃P, Mitsunobu rxn | C4-OH converted to azide |

This strategy enables sequential deprotection for installing diverse functional groups while preserving stereochemical integrity .

Oxidative Cleavage for Ring Modification

Controlled oxidative cleavage of 2-DOS derivatives enables structural diversification:

text**[Protocol](pplx://action/followup)**[9]: 1. Treat 2-DOS-glycoside with Dess-Martin periodinane (DMP) 2. Oxidize with mCPBA to α-hydroxy-α-formyl ketone intermediate 3. Fragment with NaOH/Na₂S₂O₃ to yield pseudodisaccharide

This method preserves the 2-DOS core while modifying appended sugar moieties, facilitating antibiotic analog synthesis .

Resistance-Driven Structural Modifications

To combat aminoglycoside-modifying enzymes (AMEs), 2-DOS derivatives have been engineered:

| Modification Site | Strategy | Biological Impact |

|---|---|---|

| C1/C3 amines | Acylation with bulky groups | Reduces AME recognition |

| C4/C6 hydroxyls | Glycosylation with non-natural sugars | Bypasses resistance determinants |

For example, 2′-desamino neomycin derivatives show 4–8× improved selectivity for bacterial ribosomes over human counterparts .

This systematic analysis demonstrates 2-DOS’s versatility as a synthetic platform. Its unique stereoelectronic properties enable precise modifications through both chemical and enzymatic methods, positioning it as a cornerstone for developing next-generation antimicrobials and RNA-targeted therapeutics.

Eigenschaften

Molekularformel |

C8H18N6O3 |

|---|---|

Molekulargewicht |

246.27 g/mol |

IUPAC-Name |

2-[(1R,2S,4R,5S)-5-(diaminomethylideneamino)-2,3,4-trihydroxycyclohexyl]guanidine |

InChI |

InChI=1S/C8H18N6O3/c9-7(10)13-2-1-3(14-8(11)12)5(16)6(17)4(2)15/h2-6,15-17H,1H2,(H4,9,10,13)(H4,11,12,14)/t2-,3+,4+,5-,6? |

InChI-Schlüssel |

PYSUDYHJSLFULD-KFJBKXNJSA-N |

SMILES |

C1C(C(C(C(C1N=C(N)N)O)O)O)N=C(N)N |

Isomerische SMILES |

C1[C@H]([C@@H](C([C@@H]([C@H]1N=C(N)N)O)O)O)N=C(N)N |

Kanonische SMILES |

C1C(C(C(C(C1N=C(N)N)O)O)O)N=C(N)N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.